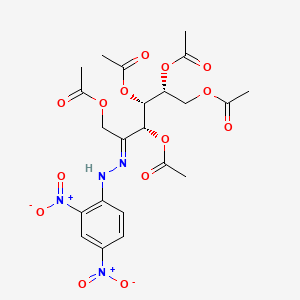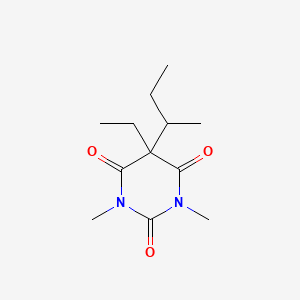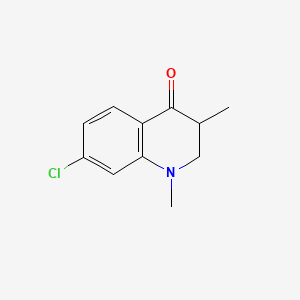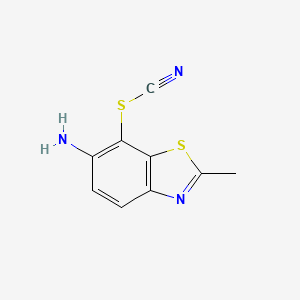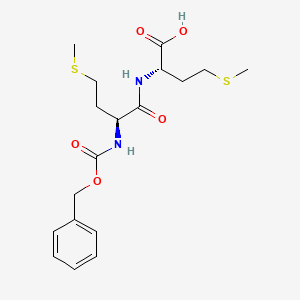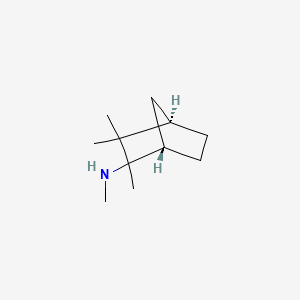
methyl (Z)-2-trimethylsilylhept-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z)-2-trimethylsilylhept-2-enoate is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-trimethylsilylhept-2-enoate typically involves the reaction of a hept-2-enoate precursor with a trimethylsilyl reagent under specific conditions. One common method is the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the trimethylsilyl reagent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other alkylation methods. The process typically requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (Z)-2-trimethylsilylhept-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated heptanoate derivatives.
Substitution: Various substituted hept-2-enoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (Z)-2-trimethylsilylhept-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl (Z)-2-trimethylsilylhept-2-enoate involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a reactive intermediate that can participate in various chemical transformations. The trimethylsilyl group can stabilize carbanions, making the compound a useful reagent in nucleophilic addition and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (E)-2-trimethylsilylhept-2-enoate: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
Trimethylsilylpropene: A simpler compound with a similar trimethylsilyl group but a shorter carbon chain.
Trimethylsilylacetylene: Another compound featuring a trimethylsilyl group, but with an alkyne instead of an alkene.
Uniqueness
Methyl (Z)-2-trimethylsilylhept-2-enoate is unique due to its specific Z-configuration, which can influence its reactivity and the stereochemistry of the products formed in chemical reactions. This makes it a valuable compound in stereoselective synthesis and other applications where the spatial arrangement of atoms is crucial .
Propiedades
Fórmula molecular |
C11H22O2Si |
|---|---|
Peso molecular |
214.38 g/mol |
Nombre IUPAC |
methyl (Z)-2-trimethylsilylhept-2-enoate |
InChI |
InChI=1S/C11H22O2Si/c1-6-7-8-9-10(11(12)13-2)14(3,4)5/h9H,6-8H2,1-5H3/b10-9- |
Clave InChI |
WGQYBILWWSCPBQ-KTKRTIGZSA-N |
SMILES isomérico |
CCCC/C=C(/C(=O)OC)\[Si](C)(C)C |
SMILES canónico |
CCCCC=C(C(=O)OC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



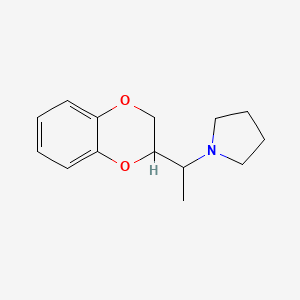
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
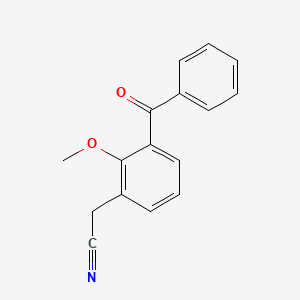
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)

![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
